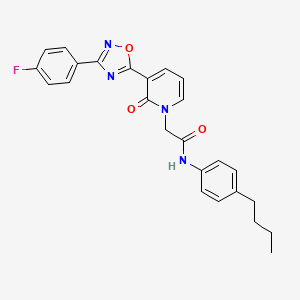

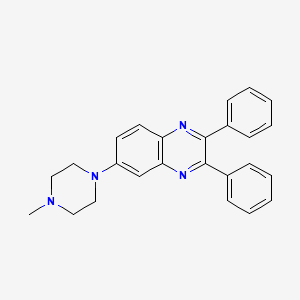

![molecular formula C15H18N2O4 B2492115 (E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid CAS No. 940213-50-3](/img/structure/B2492115.png)

(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatization

- Ester Synthesis: A study by Bolchi, Roda, and Pallavicini (2018) explored a simple route to synthesize esters of 3-alkyl-4-oxo-2-butenoic acid, which are important synthons in organic chemistry. They developed a straightforward method to synthesize these compounds, including methyl (E)-3-propyl-4-oxo-2-butenoate, thus demonstrating the chemical flexibility and importance of similar compounds in synthetic organic chemistry (Bolchi, Roda, & Pallavicini, 2018).

Enantioselective Catalysis

- Enantioselective Hydrogenation: In a study by Brunner et al. (1986), enantioselective hydrogenation of E/Z isomers of α-N-benzoylamino-2-butenoic acid was investigated. This process is significant as the hydrogenation products are derivatives of α-aminobutyric acid, an important component in pharmaceuticals like the antituberculosis drug ethambutol (Brunner, Knott, Kunz, & Thalhammer, 1986).

Biological Activity

- Inhibition Studies: Research by Silverman, Durkee, and Invergo (1986) showed that 4-amino-2-(substituted methyl)-2-butenoic acids are potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T), an enzyme critical in neurotransmitter regulation. These findings highlight the potential therapeutic applications of these compounds in neurological conditions (Silverman, Durkee, & Invergo, 1986).

- Antimicrobial and Analgesic Activity: Koz’minykh et al. (2004) synthesized and studied the antimicrobial and analgesic activities of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids. Their research indicates the potential of these compounds in developing new antimicrobial and analgesic drugs (Koz’minykh et al., 2004).

Antioxidant Properties

- Antioxidant Activity: A study by Point et al. (1998) identified 2-amino 3-hydroxymethyl 4-aryl 4-oxo 2-butenoic acids as effective scavengers of the superoxide anion, demonstrating their potential as antioxidants. This research suggests the utility of such compounds in combating oxidative stress-related disorders (Point, Coudert, Léal, Rubat, Sautou-Miranda, Chopineau, & Couquelet, 1998).

Microwave-Assisted Synthesis

- Improved Synthesis Techniques: Uguen et al. (2021) developed microwave-assisted conditions for synthesizing 4-oxo-2-butenoic acids, including (E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid. This method offers a more efficient and versatile approach for producing these biologically active species (Uguen, Gai, Sprenger, Liu, Leach, & Waring, 2021).

Mechanism of Action

Mode of Action

For example, the amide group could form hydrogen bonds with proteins, and the double bond in the 2-butenoic acid moiety could potentially undergo reactions with biological nucleophiles .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Properties

IUPAC Name |

(E)-4-[4-(3-methylbutanoylamino)anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-10(2)9-14(19)17-12-5-3-11(4-6-12)16-13(18)7-8-15(20)21/h3-8,10H,9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUNZSSXIKTRTN-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)

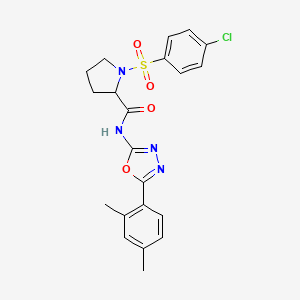

![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)

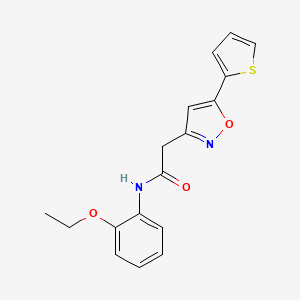

![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)

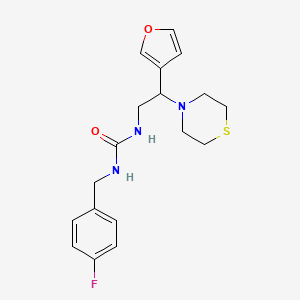

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)

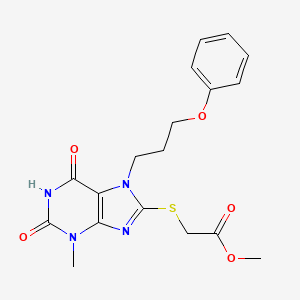

![ethyl 2-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate](/img/structure/B2492044.png)

![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2492054.png)